molecular formula C22H29F3O3 B108578 Flumedroxone CAS No. 15687-21-5

Flumedroxone

Cat. No.: B108578
CAS No.: 15687-21-5
M. Wt: 398.5 g/mol
InChI Key: CDZJOBWKHSYNMO-SCUQKFFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumedroxone is a steroidal progestogen belonging to the 17α-hydroxyprogesterone group. It is characterized by the presence of a trifluoromethyl group at the C6α position and a hydroxyl group at the C17α position. Although this compound itself was never marketed, its acetate ester, this compound acetate, has been used as an antimigraine drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flumedroxone can be synthesized through a series of chemical reactions starting from progesterone. The key steps involve:

Industrial Production Methods: The industrial production of this compound acetate involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

Scientific Research Applications

Flumedroxone and its derivatives have been studied for their effects on cellular processes and hormone regulation. In medicine, this compound acetate has been used as an antimigraine agent and studied for its progestogenic activity.

Comparison with Similar Compounds

  • Fludrocortisone
  • Testosterone succinate
  • Testosterone
  • Progesterone
  • Spironolactone
  • Metribolone
  • Pregnenolone
  • Prednisone
  • Norethisterone
  • Hydrocortisone

Comparison: Flumedroxone is unique due to the presence of the trifluoromethyl group at the C6α position, which imparts distinct pharmacological properties compared to other progestogens. Its acetate ester, this compound acetate, has been specifically used as an antimigraine agent, highlighting its unique application in medicine .

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJOBWKHSYNMO-SCUQKFFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

987-18-8 (acetate)
Record name Flumedroxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40905080
Record name 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-21-5
Record name (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumedroxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumedroxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMEDROXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flumedroxone
Reactant of Route 2
Flumedroxone
Reactant of Route 3
Flumedroxone
Reactant of Route 4
Flumedroxone
Reactant of Route 5
Flumedroxone
Reactant of Route 6
Flumedroxone
Customer
Q & A

Q1: What are the primary effects of flumedroxone acetate on the liver?

A1: Chronic administration of this compound acetate in rats leads to liver enlargement and significant changes in liver cell ultrastructure. [, ] Specifically, there's a notable increase in smooth endoplasmic reticulum (SER) within the liver cells, originating from the rough endoplasmic reticulum. [] This proliferation of SER is believed to be linked to alterations in esterase enzyme activity and the potential induction of a specific esterase isoenzyme. []

Q2: Does the structure of this compound analogues influence their effects on the liver?

A2: Yes, the distribution of the newly formed SER varies depending on the specific this compound analogue used. [] For instance, the study compared this compound acetate with 17-acetoxy-3β(β-carboxypropionyloxy)-6-trifluoromethylpregn-5-ene-20-one. While both caused liver weight increase and SER proliferation, the pattern of SER distribution within the liver cells differed between the two compounds. [] This suggests that structural modifications to this compound can impact its specific effects on liver cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.